2-[(1,3-Benzoxazol-2-yl)amino]-1-cyclopropyl-1-(thiophen-2-yl)ethan-1-ol
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Overview
Description
2-[(1,3-Benzoxazol-2-yl)amino]-1-cyclopropyl-1-(thiophen-2-yl)ethan-1-ol is a complex organic compound that features a benzoxazole ring, a cyclopropyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzoxazol-2-yl)amino]-1-cyclopropyl-1-(thiophen-2-yl)ethan-1-ol typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and aldehydes through a condensation reaction.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, which involve the addition of a carbene to an alkene.
Attachment of Thiophene Moiety: The thiophene group can be attached through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoxazole ring or the cyclopropyl group, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzoxazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced benzoxazole derivatives, cyclopropyl ring-opened products.
Substitution: Various substituted benzoxazole and thiophene derivatives.
Scientific Research Applications
2-[(1,3-Benzoxazol-2-yl)amino]-1-cyclopropyl-1-(thiophen-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-[(1,3-Benzoxazol-2-yl)amino]-1-cyclopropyl-1-(thiophen-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(1,3-benzoxazol-2-yl)phenol: Shares the benzoxazole core but lacks the cyclopropyl and thiophene groups.
2-Thiopheneethanol: Contains the thiophene moiety but lacks the benzoxazole and cyclopropyl groups.
Thiophene-2-boronic acid pinacol ester: Another thiophene derivative used in cross-coupling reactions.
Uniqueness
2-[(1,3-Benzoxazol-2-yl)amino]-1-cyclopropyl-1-(thiophen-2-yl)ethan-1-ol is unique due to its combination of a benzoxazole ring, a cyclopropyl group, and a thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-1-cyclopropyl-1-thiophen-2-ylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-16(11-7-8-11,14-6-3-9-21-14)10-17-15-18-12-4-1-2-5-13(12)20-15/h1-6,9,11,19H,7-8,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWSSUJTMKRXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC2=NC3=CC=CC=C3O2)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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